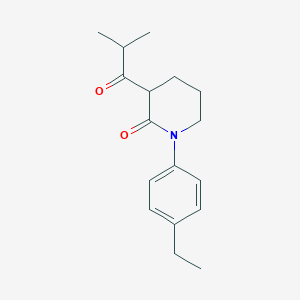amine](/img/structure/B13242724.png)
[(4-Chlorophenyl)methyl](2-ethoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methylamine is an organic compound with the molecular formula C11H16ClNO It is a derivative of benzylamine, where the benzyl group is substituted with a 4-chlorophenyl group and the amine is attached to a 2-ethoxyethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(4-Chlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, while the 2-ethoxyethyl chain can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)methylamine can be compared with other similar compounds, such as:
(4-Chlorophenyl)methylamine: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Chlorophenyl)methylamine: Contains a hydroxy group, which can influence its reactivity and solubility.
(4-Chlorophenyl)methylamine derivatives: Various derivatives with different substituents on the phenyl ring or the ethoxyethyl chain.
The uniqueness of (4-Chlorophenyl)methylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H16ClNO/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3 |
Clé InChI |
FTYJWEZRZJNPRH-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


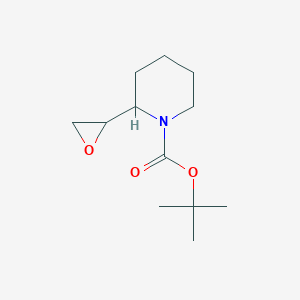

![2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol](/img/structure/B13242656.png)
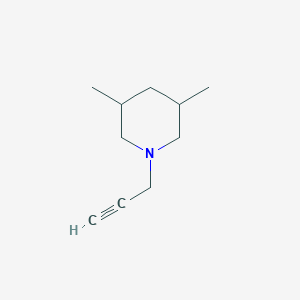
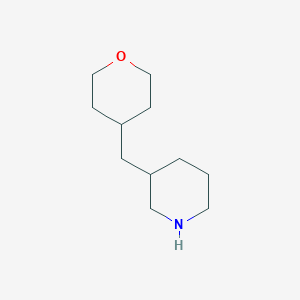
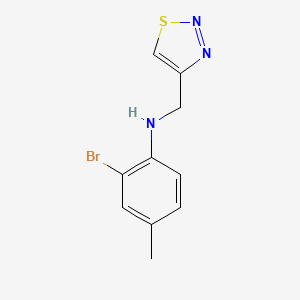

![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13242681.png)
amine](/img/structure/B13242683.png)

amine](/img/structure/B13242694.png)
![[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B13242700.png)
amine](/img/structure/B13242703.png)
